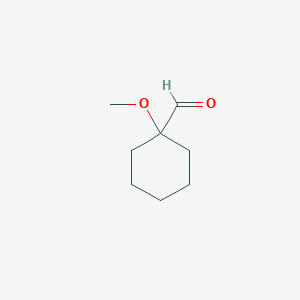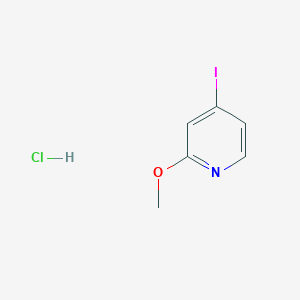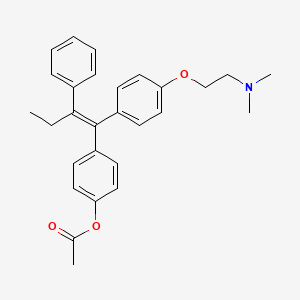
(E)-4-Acetoxy Tamoxifen
Vue d'ensemble
Description
(E)-4-Acetoxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is characterized by the presence of an acetoxy group at the fourth position of the tamoxifen molecule, which enhances its pharmacological properties and efficacy in various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Acetoxy Tamoxifen typically involves the acetylation of tamoxifen. One common method is the reaction of tamoxifen with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Acetoxy Tamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include hydroxylated tamoxifen derivatives, tamoxifen alcohols, and various substituted tamoxifen compounds .
Applications De Recherche Scientifique
(E)-4-Acetoxy Tamoxifen has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tamoxifen derivatives and analogs.
Biology: The compound is employed in studies investigating estrogen receptor signaling pathways and their role in cellular processes.
Medicine: this compound is explored for its potential in treating various estrogen receptor-positive cancers and other hormone-related disorders.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
(E)-4-Acetoxy Tamoxifen exerts its effects by competitively inhibiting the binding of estrogen to its receptor. This inhibition leads to a decrease in tumor growth factor alpha and insulin-like growth factor 1, and an increase in sex hormone-binding globulin. These changes result in the suppression of estrogen-dependent tumor growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxytamoxifen: A metabolite of tamoxifen with higher affinity for estrogen receptors.
Endoxifen: Another active metabolite of tamoxifen with potent anti-estrogenic effects.
Uniqueness
(E)-4-Acetoxy Tamoxifen is unique due to its enhanced pharmacological properties compared to tamoxifen. The presence of the acetoxy group increases its stability and efficacy, making it a valuable compound in therapeutic applications .
Propriétés
IUPAC Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKPMDROJNZRQJ-BYYHNAKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone](/img/structure/B3282989.png)
![1H-Pyrazolo[3,4-C]pyridine, 5-chloro-1-(phenylmethyl)-](/img/structure/B3282993.png)

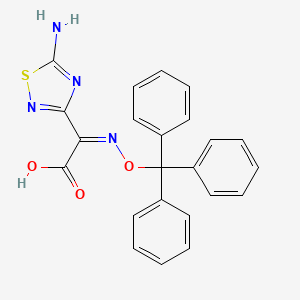
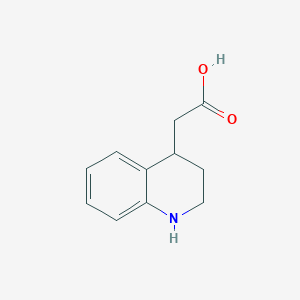
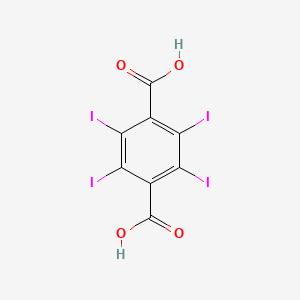

![2-Amino-2-(1H-benzo[d]imidazol-2-yl)ethan-1-ol](/img/structure/B3283049.png)
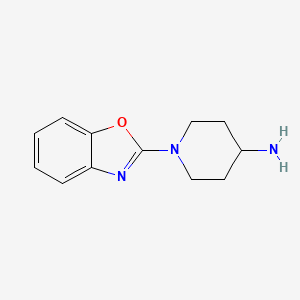
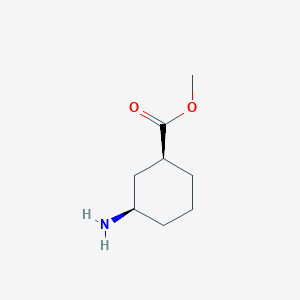
![4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B3283092.png)
